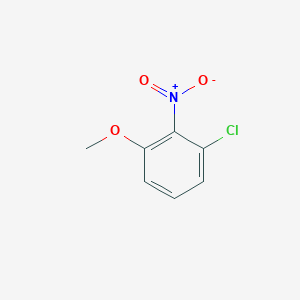

1-Chloro-3-methoxy-2-nitrobenzene

Description

The exact mass of the compound 1-Chloro-3-methoxy-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-3-methoxy-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-methoxy-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDFFRYBIFYDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283073 | |

| Record name | 1-chloro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-99-1 | |

| Record name | 5472-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-3-methoxy-2-nitrobenzene CAS 5472-99-1

An In-depth Technical Guide to 1-Chloro-3-methoxy-2-nitrobenzene (CAS 5472-99-1)

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-methoxy-2-nitrobenzene, a key chemical intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical and physical properties, synthesis methodologies, reactivity, and applications. Emphasis is placed on the causality behind its chemical behavior, particularly its utility as a building block in the synthesis of more complex molecules. This guide incorporates detailed experimental protocols, safety and handling procedures, and visual diagrams to facilitate a thorough understanding of this compound's role in modern chemistry.

Introduction and Core Properties

1-Chloro-3-methoxy-2-nitrobenzene, identified by the CAS number 5472-99-1, is a substituted nitrobenzene derivative that serves as a valuable precursor in various synthetic pathways.[][2] Its trifunctional nature, featuring chloro, methoxy, and nitro groups on an aromatic scaffold, makes it a versatile reagent for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of these substituents—an electron-withdrawing nitro group positioned ortho to a labile chlorine atom—is pivotal to its reactivity, primarily activating it for nucleophilic aromatic substitution reactions.

Physicochemical Data Summary

A summary of the key physical and chemical properties of 1-Chloro-3-methoxy-2-nitrobenzene is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 5472-99-1 | [2] |

| Molecular Formula | C₇H₆ClNO₃ | [][3] |

| Molecular Weight | 187.58 g/mol | [][3] |

| Appearance | Brown oil or solid | [3] |

| Melting Point | 31-33 °C (for related isomers) | [4] |

| Boiling Point | 246 °C (for related isomers) | [4] |

| Density | ~1.348 g/cm³ (for related isomers) | [4] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [5] |

| InChI Key | JFDFFRYBIFYDKP-UHFFFAOYSA-N |

Synthesis and Manufacturing

The primary and most documented route for the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene is the Sandmeyer reaction, starting from 3-methoxy-2-nitroaniline. This classic transformation in organic chemistry allows for the introduction of a chloro group onto the aromatic ring by diazotization of the primary amine, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) or copper(II) chloride catalyst.

Causality of the Synthetic Route

The choice of the Sandmeyer reaction is dictated by several factors:

-

Precursor Availability: 3-methoxy-2-nitroaniline is a readily accessible starting material.

-

Regioselectivity: The reaction precisely replaces the amino group with a chlorine atom, ensuring that the desired isomer is formed without ambiguity.

-

Reliability: The Sandmeyer reaction is a robust and well-established method for the synthesis of aryl halides from anilines.

The reaction proceeds via the formation of a diazonium salt, which is a highly reactive intermediate. The copper catalyst facilitates the displacement of the dinitrogen gas (N₂) by a chloride ion.

Detailed Experimental Protocol: Sandmeyer Reaction

The following protocol is a representative synthesis adapted from documented procedures.[3]

Step 1: Diazotization of 3-methoxy-2-nitroaniline

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-methoxy-2-nitroaniline (1.0 eq) in concentrated hydrochloric acid (e.g., 37% HCl).

-

Cool the mixture to 0°C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature strictly at 0°C. The addition should be slow to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.

Step 2: Copper-Catalyzed Chlorination

-

In a separate vessel, prepare a cold (0°C) solution of copper(II) chloride (CuCl₂) (2.0 eq) in 6 N hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold CuCl₂ solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to stir and slowly warm to room temperature. The reaction is typically stirred for several hours to two days to ensure complete conversion.[3]

Step 3: Work-up and Purification

-

Pour the reaction mixture onto crushed ice.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases.

-

Extract the aqueous phase multiple times with an organic solvent, such as ethyl acetate (AcOEt).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic phase over an anhydrous drying agent, such as magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 1-chloro-3-methoxy-2-nitrobenzene, typically as a brown oil.[3] Further purification can be achieved via column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the Sandmeyer synthesis of 1-Chloro-3-methoxy-2-nitrobenzene.

Reactivity and Mechanistic Insights

The synthetic utility of 1-chloro-3-methoxy-2-nitrobenzene stems from the interplay of its three functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The most significant reaction pathway for this molecule is SNAr. The strong electron-withdrawing effect of the nitro group, acting through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions. Because the chlorine atom is ortho to the nitro group, the carbon atom to which it is attached becomes highly electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In contrast, an isomer like 1-chloro-3-nitrobenzene, where the nitro group is meta to the chlorine, does not react under similar conditions because the nitro group cannot effectively stabilize the negative charge of the intermediate through resonance.[6]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., Sn/HCl or Fe/HCl).[7] This transformation is fundamental for converting the molecule into aniline derivatives, which are common precursors for pharmaceuticals and dyes.

SNAr Mechanism Diagram

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Applications in Synthesis and Drug Development

1-Chloro-3-methoxy-2-nitrobenzene is not typically an end-product but rather a crucial building block. Its value lies in its ability to introduce a specific substitution pattern onto an aromatic ring, which can then be elaborated into more complex target molecules.

-

Intermediate for Fine Chemicals: It is used in the synthesis of pesticides, pigments, and dyes where the substituted aniline or phenol scaffold is required.[5]

-

Pharmaceutical Scaffolds: In drug discovery, chloro and methoxy groups are common substituents that can influence a molecule's pharmacokinetic and pharmacodynamic properties.[8] This compound provides a scaffold that can be readily converted into key precursors. For instance, the reduction of the nitro group yields 2-chloro-6-methoxyaniline. Subsequent SNAr reactions can replace the chlorine, or the amine can be used in coupling reactions to build larger, more complex drug-like molecules. A key transformation is its conversion to 2-amino-3-methoxyphenol, a valuable precursor in medicinal chemistry.

Application Workflow: Synthesis of a Key Precursor

Caption: Synthetic pathway from the title compound to 2-amino-3-methoxyphenol.

Spectroscopic Characterization

The structural confirmation of 1-chloro-3-methoxy-2-nitrobenzene relies on standard spectroscopic techniques. While the raw spectra are not presented here, data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through chemical databases and suppliers.[9] This analytical data is crucial for verifying the identity and purity of the compound after synthesis.

Safety, Handling, and Storage

As with all nitroaromatic compounds, 1-Chloro-3-methoxy-2-nitrobenzene must be handled with appropriate care. The following is a summary of its hazard profile based on GHS classifications for related isomers.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity | GHS07 | Warning | H302: Harmful if swallowed.[10] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11]

-

Personal Protective Equipment: Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][11]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Keep away from strong oxidizing agents, combustibles, and sources of heat or ignition.[5][12]

Conclusion

1-Chloro-3-methoxy-2-nitrobenzene (CAS 5472-99-1) is a strategically important chemical intermediate. Its value is derived from the specific ortho-para activating relationship between its nitro and chloro substituents, which facilitates facile nucleophilic aromatic substitution. This predictable reactivity, combined with the potential for subsequent modification of the nitro and methoxy groups, makes it a versatile and powerful tool for synthetic chemists in academia and industry. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in the development of novel compounds.

References

-

ChemBK. (2024, April 10). 1-chloro-2-methoxy-3-nitrobenzene - Introduction. Available at: [Link]

-

PubChem. 1-Chloro-2-methoxy-3-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc.com. (2025, February 5). 1-chloro-3-methoxy-2-nitro-benzene Price. Available at: [Link]

-

PubChem. 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

CP Lab Safety. 1-chloro-2-methoxy-3-nitrobenzene, 100 grams. Available at: [Link]

-

Cenmed Enterprises. 1-Chloro-3-methoxy-2-nitrobenzene (C007B-614554). Available at: [Link]

-

Anhui Newman Fine Chemicals Co., Ltd. 1-Chloro-2-Methoxy-4-Nitrobenzene. Available at: [Link]

-

Matrix Fine Chemicals. 1-CHLORO-4-METHOXY-2-NITROBENZENE. Available at: [Link]

-

Arctom. CAS NO. 5472-99-1 | 1-Chloro-3-methoxy-2-nitrobenzene. Available at: [Link]

-

International Chemical Safety Cards (ICSCs). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. Available at: [Link]

-

ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?. Available at: [Link]

-

ResearchGate. (2011, February). 1-Chloro-2-methyl-3-nitrobenzene. Available at: [Link]

-

PubMed Central (PMC) - NIH. 1-Chloro-2-methyl-3-nitrobenzene. Available at: [Link]

-

Organic Syntheses. m-CHLORONITROBENZENE. Available at: [Link]

-

TGSC Information System. 1-Chloro-3-nitrobenzene (CAS 121-73-3). Available at: [Link]

-

Filo. (2025, October 4). Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... Available at: [Link]

-

Inchem.org. ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Available at: [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

-

NIST WebBook. Benzene, 1-chloro-3-nitro-. Available at: [Link]

-

SpectraBase. 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. Available at: [Link]

-

Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Available at: [Link]

- Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

Sources

- 2. 1stsci.com [1stsci.com]

- 3. 1-chloro-3-methoxy-2-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. drughunter.com [drughunter.com]

- 9. 1-chloro-3-methoxy-2-nitro-benzene(5472-99-1) 1H NMR [m.chemicalbook.com]

- 10. 1-Chloro-2-methoxy-3-nitrobenzene | C7H6ClNO3 | CID 548512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 1-Chloro-2-Methoxy-4-Nitrobenzene | Properties, Uses, Safety Data & Supplier in China [chlorobenzene.ltd]

An In-depth Technical Guide to 1-Chloro-3-methoxy-2-nitrobenzene: Synthesis, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-methoxy-2-nitrobenzene is a substituted nitroaromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of chloro, methoxy, and nitro functional groups on a benzene ring offers a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, combined with the reactivity of the chloro substituent, dictates its chemical behavior and synthetic applications. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and its potential applications in the field of drug discovery.

Chemical Properties and Spectroscopic Data

1-Chloro-3-methoxy-2-nitrobenzene, with the CAS number 5472-99-1, is a solid at room temperature.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-Chloro-3-methoxy-2-nitrobenzene | N/A |

| CAS Number | 5472-99-1 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1][] |

| Molecular Weight | 187.58 g/mol | [] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥96% | [3] |

| InChI Key | JFDFFRYBIFYDKP-UHFFFAOYSA-N | [] |

| SMILES | COC1=CC=CC(Cl)=C1[O-] | [] |

Spectroscopic data for 1-Chloro-3-methoxy-2-nitrobenzene (CAS 5472-99-1) has been reported, providing the necessary tools for its characterization.[4] While direct spectra were not available, the types of available data are listed below.

| Spectroscopic Data | Availability |

| ¹H NMR | Reported[4] |

| ¹³C NMR | Reported[4] |

| Infrared (IR) | Reported[4] |

| Mass Spectrometry (MS) | Reported[4] |

Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene

The primary synthetic route to 1-Chloro-3-methoxy-2-nitrobenzene involves a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6] This method is particularly effective as it allows for the introduction of a chloro group at a specific position on the benzene ring, which might be challenging to achieve through direct chlorination due to the directing effects of the existing methoxy and nitro groups.

The synthesis starts from 3-methoxy-2-nitrophenylamine. The amino group is first converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) or copper(II) salt as a catalyst.[5]

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The key steps are:

-

Diazotization: The primary aromatic amine (3-methoxy-2-nitrophenylamine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable diazonium salt.[]

-

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[4]

-

Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final product, 1-Chloro-3-methoxy-2-nitrobenzene.[4]

Caption: Workflow of the Sandmeyer Reaction.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis.[5]

Materials:

-

3-methoxy-2-nitrophenylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 37% and 6N solutions

-

Copper(II) chloride (CuCl₂)

-

Ethyl acetate (AcOEt)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a reaction vessel, dissolve 3-methoxy-2-nitrophenylamine (1.0 eq) in 37% hydrochloric acid at 0 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the amine solution over one hour, maintaining the temperature at 0 °C with an ice bath. Stir continuously.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a cold (0 °C) solution of copper(II) chloride (2.0 eq) in 6N hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution to the copper(II) chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours. The evolution of nitrogen gas should be observed.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 1-Chloro-3-methoxy-2-nitrobenzene, is obtained as a brown oil. Further purification can be achieved by column chromatography if necessary.

-

Reactivity and Synthetic Utility

The reactivity of 1-Chloro-3-methoxy-2-nitrobenzene is governed by the electronic properties of its substituents.

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution.[7] However, it significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself.[8]

-

Chloro Group: The chloro group is a good leaving group in SNAr reactions, especially when activated by the ortho-nitro group.

-

Methoxy Group: The methoxy group is an electron-donating group, which can influence the regioselectivity of certain reactions.

This substitution pattern makes 1-Chloro-3-methoxy-2-nitrobenzene a valuable precursor for introducing a variety of nucleophiles onto the aromatic ring. The nitro group can also be readily reduced to an amino group, opening up another avenue for functionalization, such as the formation of amides or further diazotization and substitution reactions.

Caption: Key reaction pathways of the core compound.

Application in Drug Discovery

Substituted nitroaromatic compounds are common intermediates in the synthesis of pharmaceuticals. The functional groups on 1-Chloro-3-methoxy-2-nitrobenzene provide handles for constructing more complex molecular architectures. For instance, the chloro substituent can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build fragments of a larger drug molecule.

While specific, publicly available examples of blockbuster drugs synthesized directly from 1-Chloro-3-methoxy-2-nitrobenzene are not readily found, its structural motifs are present in various patented medicinal compounds. The general class of chloronitroanisoles serves as a precursor for a range of biologically active molecules. The strategic placement of the substituents allows for controlled and regioselective modifications, which is a critical aspect of medicinal chemistry and drug development.

Safety and Handling

1-Chloro-3-methoxy-2-nitrobenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed and store locked up.[9]

-

First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

1-Chloro-3-methoxy-2-nitrobenzene is a synthetically valuable intermediate with a well-defined pathway for its preparation. The strategic arrangement of its functional groups provides a versatile platform for a range of chemical transformations, making it a useful building block for the synthesis of more complex molecules in various fields, including drug discovery. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

-

Loba Chemie. 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

Filo. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound. [Link]

-

PubChem. 1-Chloro-2-methoxy-3-nitrobenzene. [Link]

-

PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Syntheses. m-CHLORONITROBENZENE. [Link]

-

Quora. Why is the nitro group a metal director in aromatic electrophilic reactions?. [Link]

Sources

- 1. 1-chloro-3-methoxy-2-nitro-benzene | CymitQuimica [cymitquimica.com]

- 3. 1stsci.com [1stsci.com]

- 4. 1-chloro-3-methoxy-2-nitro-benzene(5472-99-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1-chloro-3-methoxy-2-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | C8H8ClNO3 | CID 22107462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 1-Chloro-3-methoxy-2-nitrobenzene: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-Chloro-3-methoxy-2-nitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, a detailed synthesis protocol, robust characterization methodologies, and its potential utility as a building block in medicinal chemistry. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Core Molecular Profile and Physicochemical Properties

1-Chloro-3-methoxy-2-nitrobenzene (CAS No: 5472-99-1) is a substituted nitroaromatic compound with the molecular formula C₇H₆ClNO₃.[1][2][] Its structure features a benzene ring functionalized with a chlorine atom, a methoxy group, and a nitro group, making it a versatile scaffold for further chemical modification.

The strategic placement of these functional groups dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy group and the inductive effect of the chlorine atom, creates a unique electronic environment on the aromatic ring, influencing its role in organic synthesis.

Table 1: Physicochemical Properties of 1-Chloro-3-methoxy-2-nitrobenzene

| Property | Value | Source(s) |

| Molecular Weight | 187.58 g/mol | [1][2][] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2][] |

| CAS Number | 5472-99-1 | [1][2] |

| Appearance | Solid / Brown Oil | [1][4] |

| Boiling Point | ~292.2 °C at 760 mmHg | [2] |

| Density | ~1.366 g/cm³ | [2] |

| Synonyms | 3-chloro-2-nitroanisole | [1] |

These properties are foundational for its handling, storage, and application in experimental settings. The high boiling point suggests low volatility under standard lab conditions, while its density indicates it will sink in water.

Synthesis Pathway: The Sandmeyer Reaction

A reliable method for the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene involves a Sandmeyer reaction, starting from the readily available precursor, 3-methoxy-2-nitroaniline.[4] This classic transformation in organic chemistry is highly valued for its ability to introduce a wide range of substituents onto an aromatic ring via a diazonium salt intermediate.

The choice of this pathway is dictated by the high efficiency and predictability of the Sandmeyer reaction for converting an aromatic amine into a chloro-substituted aromatic. The low temperature required for the diazotization step is critical to prevent the unstable diazonium salt from decomposing prematurely.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 1-Chloro-3-methoxy-2-nitrobenzene.

Detailed Experimental Protocol

This protocol is based on a reported synthesis for this molecule.[4]

-

Diazotization of the Amine:

-

Dissolve 3-methoxy-2-nitroaniline (e.g., 2.38 mmol) in concentrated hydrochloric acid (e.g., 37%, 3.9 mL) and cool the mixture to 0°C in an ice bath.

-

Prepare a solution of sodium nitrite (e.g., 2.60 mmol) in a minimal amount of water (e.g., 0.5 mL).

-

Add the sodium nitrite solution dropwise to the aniline solution over one hour, maintaining the temperature at 0°C. This slow addition is crucial to control the exothermic reaction and ensure the stability of the diazonium salt formed.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a cold (0°C) solution of copper(II) chloride (CuCl₂, e.g., 4.76 mmol) in 6 N HCl (e.g., 3.5 mL).

-

Add the freshly prepared diazonium salt solution to the cold CuCl₂ solution. The use of a copper catalyst is the hallmark of the Sandmeyer reaction, facilitating the replacement of the diazonium group with a chloride ion.

-

Allow the resulting mixture to stir at room temperature for 2 days to ensure the reaction goes to completion.[4]

-

-

Workup and Purification:

-

Pour the reaction mixture onto ice and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step quenches the acid and prepares the mixture for extraction.

-

Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, often as a brown oil.[4]

-

For high-purity material required in drug development, further purification via column chromatography on silica gel is recommended.

-

Structural Characterization and Quality Control

Confirming the identity and purity of the synthesized 1-Chloro-3-methoxy-2-nitrobenzene is a critical step. A multi-technique approach ensures a self-validating system of analysis.

Analytical Workflow

Caption: Analytical workflow for structural verification and purity assessment.

Expected Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the three aromatic protons and the three methoxy protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the 1,2,3-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected peaks include strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively. A C-O stretch for the methoxy group should appear around 1250 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 187.58, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.[5]

Applications in Research and Drug Development

Substituted nitroaromatics are valuable precursors in medicinal chemistry. The functional groups on 1-Chloro-3-methoxy-2-nitrobenzene offer multiple handles for synthetic diversification.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental in drug synthesis, as aromatic amines are common precursors for amides, ureas, sulfonamides, and heterocyclic ring systems.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the chlorine atom by various nucleophiles (e.g., amines, thiols, alkoxides).

-

Scaffold for Heterocycle Synthesis: The resulting 2-amino-3-chloro-anisole (after nitro reduction) can serve as a starting point for the synthesis of various fused heterocyclic systems, such as benzimidazoles or quinoxalines, which are privileged structures in drug discovery.

The chloro and methoxy groups themselves play significant roles in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, influencing factors like metabolic stability, lipophilicity, and receptor binding interactions.[6]

Safety, Handling, and Storage

As a nitroaromatic compound, 1-Chloro-3-methoxy-2-nitrobenzene must be handled with appropriate care. While specific toxicity data for this isomer is limited, data from related chloronitrobenzene compounds suggest potential hazards.

Table 2: Hazard and Safety Information

| Hazard Class | Precautionary Measures | Source(s) |

| Acute Toxicity | Harmful if swallowed or in contact with skin. | [7][8] |

| Irritation | May cause skin, eye, and respiratory irritation. | [9] |

| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. | [9][10] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep container tightly closed. | [7][10] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [8] |

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

This guide provides a robust framework for the synthesis, analysis, and safe handling of 1-Chloro-3-methoxy-2-nitrobenzene, empowering researchers to utilize this versatile chemical intermediate with confidence and scientific rigor.

References

-

ChemBK. (n.d.). 1-chloro-2-methoxy-3-nitrobenzene. Retrieved from [Link]

-

Chemsrc.com. (2025). 1-chloro-3-methoxy-2-nitro-benzene Price. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-methoxy-3-nitrobenzene. Retrieved from [Link]

-

Loba Chemie. (2016). 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 1633 - 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

- Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608.

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

- 1. 1-chloro-3-methoxy-2-nitro-benzene | CymitQuimica [cymitquimica.com]

- 2. 1-chloro-3-methoxy-2-nitro-benzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. 1-chloro-3-methoxy-2-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Chloro-2-methoxy-3-nitrobenzene | C7H6ClNO3 | CID 548512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

physical properties of 3-chloro-2-nitroanisole

An In-depth Technical Guide to the Physical Properties of 3-chloro-2-nitroanisole

Introduction

3-Chloro-2-nitroanisole, systematically known as 1-chloro-2-methoxy-3-nitrobenzene, is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] As a functionalized nitrobenzene derivative, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the strategic placement of its chloro, nitro, and methoxy groups can be leveraged for further molecular elaboration.[2] Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in a research and development setting. This guide provides a comprehensive overview of the key physical characteristics of 3-chloro-2-nitroanisole, methodologies for their determination, and the underlying scientific principles that govern these properties.

Section 1: Core Physical and Chemical Data

The fundamental physical and chemical properties of 3-chloro-2-nitroanisole are summarized in the table below. These parameters are essential for the identification and handling of the compound in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 1-chloro-2-methoxy-3-nitrobenzene | [1] |

| Synonyms | 3-chloro-2-nitroanisole, 2-Chloro-6-nitroanisole | [1] |

| CAS Number | 80866-77-9 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Colorless or yellowish crystal | [2] |

| Melting Point | 70-72 °C | [2] |

| Boiling Point | 276.7 °C at 760 mmHg | [2] |

| Density | 1.366 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [2] |

Molecular Weight: The molecular weight of 187.58 g/mol is calculated from the atomic weights of its constituent atoms.[1] This value is fundamental for stoichiometric calculations in chemical reactions involving this compound.

Melting Point: The melting point of 70-72 °C indicates that 3-chloro-2-nitroanisole is a solid at room temperature.[2] A sharp melting point range is also a key indicator of the compound's purity.

Boiling Point: The high boiling point of 276.7 °C is characteristic of a molecule with a significant molecular weight and polarity.[2] This property is crucial for purification techniques such as distillation, though vacuum distillation may be preferred to prevent thermal decomposition.

Solubility: The insolubility of 3-chloro-2-nitroanisole in water and its solubility in organic solvents is consistent with its predominantly nonpolar aromatic structure.[2] This dictates the choice of solvents for reactions, extractions, and purification methods like recrystallization.

Section 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 3-chloro-2-nitroanisole.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The three aromatic protons will appear as a complex splitting pattern in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The methoxy group protons will present as a sharp singlet further upfield (around δ 3.9-4.1 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals. The carbon of the methoxy group will be observed in the upfield region (around δ 55-65 ppm). The six aromatic carbons will appear in the downfield region (δ 110-160 ppm), with their chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching of the anisole moiety will be visible around 1250 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be seen in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region between 600 and 800 cm⁻¹.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187 and 189 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[1] Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), or a methyl radical (-CH₃).

Section 3: Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is crucial for compound verification and quality control.

Melting Point Determination

This protocol describes the use of a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-chloro-2-nitroanisole is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.

-

Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate measurement. A narrow melting point range (≤ 2 °C) is indicative of high purity.

Spectroscopic Analysis Workflow

This workflow outlines the general steps for obtaining spectroscopic data.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of 3-chloro-2-nitroanisole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

MS (EI): Introduce a dilute solution of the sample in a volatile organic solvent into the instrument.

-

-

Instrument Setup: Configure the spectrometer with the appropriate parameters for the desired analysis (e.g., number of scans, acquisition time).

-

Data Acquisition: Acquire the spectrum.

-

Data Processing and Interpretation: Process the raw data (e.g., Fourier transform for NMR and IR) and interpret the resulting spectrum to confirm the structure of the compound.

Visualizations

Caption: Molecular Structure of 3-chloro-2-nitroanisole.

Caption: Experimental Workflow for Characterization.

Section 4: Safety and Handling

3-Chloro-2-nitroanisole is an organic compound that should be handled with care in a well-ventilated area, preferably a chemical fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin, eyes, and clothing.[2] It should be stored away from strong oxidizing agents.[2]

References

-

PubChem. 1-Chloro-2-methoxy-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

ChemBK. 1-chloro-2-methoxy-3-nitrobenzene. [Link]

Sources

Physicochemical Characterization of 1-Chloro-3-methoxy-2-nitrobenzene

An In-Depth Technical Guide to the Solubility of 1-Chloro-3-methoxy-2-nitrobenzene

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-3-methoxy-2-nitrobenzene. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes information from structurally analogous compounds to build a robust predictive framework for its solubility profile. Furthermore, it details field-proven, self-validating experimental protocols for researchers, scientists, and drug development professionals to accurately determine solubility in their own laboratory settings.

1-Chloro-3-methoxy-2-nitrobenzene is a substituted aromatic compound with a molecular formula of C₇H₆ClNO₃. Its chemical structure, featuring a benzene ring functionalized with a chloro group, a methoxy group, and a nitro group, dictates its physical and chemical properties, including its solubility.

The presence of the nonpolar benzene ring and the chloro group, combined with the polar ether (methoxy) and strongly electron-withdrawing nitro groups, results in a molecule of moderate overall polarity. This structural composition is the primary determinant of its interaction with various solvents.

Table 1: Physicochemical Properties of 1-Chloro-3-methoxy-2-nitrobenzene and Related Isomers

| Property | 1-Chloro-3-methoxy-2-nitrobenzene | 1-Chloro-2-methoxy-3-nitrobenzene | 1-Chloro-3-methoxy-5-nitrobenzene |

| CAS Number | 5472-99-1[1] | 80866-77-9[2] | 55910-07-1[3] |

| Molecular Formula | C₇H₆ClNO₃[1] | C₇H₆ClNO₃[2] | C₇H₆ClNO₃[3] |

| Molecular Weight | 187.58 g/mol [1] | 187.58 g/mol [2] | 187.58 g/mol [3] |

| Appearance | Solid[1] | Colorless or yellowish crystal[4] | - |

| Melting Point | - | 70-72 °C[4] | - |

| Boiling Point | - | 241.5 °C[4] | - |

| Predicted XLogP3 | - | 2.4[2] | 2.5[3] |

Predicted Solubility Profile

The fundamental principle of "like dissolves like" serves as the primary guide for predicting the solubility of 1-Chloro-3-methoxy-2-nitrobenzene.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Given the moderately polar nature of the target compound, a nuanced solubility profile is expected across a spectrum of common laboratory solvents.

-

Water & Polar Protic Solvents: The compound is expected to be insoluble or have very low solubility in water, a highly polar protic solvent.[4] The large, nonpolar aromatic ring dominates the molecule's character, limiting favorable interactions with water molecules. Structurally similar compounds like nitrobenzene and various chloronitrobenzenes exhibit very low aqueous solubility.[2][4][6][7][8][9]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): Good solubility is predicted in these solvents. Solvents like acetone and ethyl acetate possess sufficient polarity to interact with the nitro and methoxy groups, while also being nonpolar enough to solvate the aromatic ring. p-Nitroanisole, a related compound, is moderately soluble in acetone.[10]

-

Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected in alcohols. While alcohols are polar and capable of hydrogen bonding, their alkyl chains provide a nonpolar character that can interact with the benzene ring. Sparingly soluble in cold ethanol and freely soluble in hot ethanol is a common characteristic for related chloronitrobenzene compounds.[7][11]

-

Nonpolar Aromatic Solvents (e.g., Benzene, Toluene): High solubility is anticipated in these solvents. The benzene ring of the solute will have strong, favorable pi-pi stacking interactions with the solvent molecules. Nitrobenzene and its chlorinated derivatives are readily soluble in benzene and toluene.[2][4][6][7]

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility is predicted in these solvents. The significant polarity imparted by the nitro and methoxy groups will likely prevent effective solvation by purely aliphatic, nonpolar solvents.

Table 2: Predicted Qualitative Solubility of 1-Chloro-3-methoxy-2-nitrobenzene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | Dominated by nonpolar aromatic ring. |

| Methanol, Ethanol | Moderate to Good | Balance of polar functional groups and nonpolar backbone. | |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Good to High | Effective solvation of both polar groups and the aromatic ring. |

| Nonpolar Aromatic | Toluene, Benzene | High | Strong "like-dissolves-like" interaction with the aromatic core. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Insufficient polarity to solvate the nitro and methoxy groups. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative data, direct experimental measurement is required. The following protocols are designed as self-validating systems for researchers to determine the solubility of 1-Chloro-3-methoxy-2-nitrobenzene.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1-Chloro-3-methoxy-2-nitrobenzene and related nitroaromatic compounds.

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]

-

Engineering Controls: All handling of the solid compound and its solutions should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[12][14]

-

Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin.[7][12] Avoid direct contact.

-

Disposal: Dispose of all chemical waste in designated, properly labeled containers according to institutional and local regulations.[12]

Qualitative Solubility Determination

This rapid test provides a preliminary assessment of solubility in various solvents.

Methodology:

-

Add approximately 10-20 mg of 1-Chloro-3-methoxy-2-nitrobenzene to a small test tube.

-

Add the chosen solvent dropwise (e.g., 0.5 mL at a time) while vortexing or agitating the tube.

-

Continue adding solvent up to a total volume of 3 mL.

-

Observe and record whether the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[15][16] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of solid 1-Chloro-3-methoxy-2-nitrobenzene to a sealed vessel (e.g., a screw-cap vial or flask) containing a known volume of the desired solvent. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the vessel at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[15][17] A shaker bath or orbital shaker is ideal.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the sample and then carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.[18]

-

Quantification: Analyze the concentration of the solute in the clear, filtered saturated solution using an appropriate analytical technique.

Caption: Workflow for the Shake-Flask Method.

Quantification Techniques

This method is straightforward and suitable for non-volatile solutes.[1][3][19] It relies on evaporating the solvent and weighing the remaining solute.

Protocol:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood, potentially using gentle heating.

-

Once all solvent is removed, dry the dish containing the residue to a constant weight in a vacuum oven at a temperature below the compound's melting point.

-

Cool the dish in a desiccator and weigh it accurately.

-

Calculate the mass of the dissolved solute and express the solubility in g/L or mg/mL.[3][19]

This technique is applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum, which is characteristic of aromatic nitro compounds.[20]

Protocol:

-

Determine λmax: Prepare a dilute solution of 1-Chloro-3-methoxy-2-nitrobenzene in the chosen solvent and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.[21]

-

Sample Analysis: Take a precise volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of your calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Apply the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.[22]

Conclusion

While specific quantitative solubility data for 1-Chloro-3-methoxy-2-nitrobenzene is not widely published, a robust understanding of its likely behavior can be derived from its molecular structure and comparison with analogous compounds. This guide provides a predictive framework, suggesting high solubility in nonpolar aromatic and polar aprotic solvents, moderate solubility in alcohols, and poor solubility in water and aliphatic hydrocarbons. For definitive quantitative results, the detailed, self-validating experimental protocols provided herein, including the industry-standard shake-flask method coupled with gravimetric or UV-Vis analysis, offer a clear and reliable path for researchers to generate precise solubility data tailored to their specific applications. Adherence to strict safety protocols is paramount when working with this class of compounds.

References

-

PubChem. (n.d.). 1-Chloro-2-methoxy-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 1-chloro-2-methoxy-3-nitrobenzene. Retrieved from [Link]

-

Aditya Dye Chem. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

PubChem. (n.d.). Nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). p-Nitroanisole. Retrieved from [Link]

-

IARC. (2020). Some nitrobenzenes and other industrial chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

- Ellis, S. R. M., & Gibbon, J. D. (1964). Separation of o- and p-chloronitrobenzene by solvent extraction. I.

-

PubChem. (n.d.). 1-Chloro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

- Vogt, F., et al. (2000).

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Hilaris Publishing. Retrieved from [Link]

-

HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

Weizmann Institute of Science Safety Unit. (n.d.). Standard laboratory safe handling/storage requirement. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

-

Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. adityadyechem.com [adityadyechem.com]

- 7. chembk.com [chembk.com]

- 8. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pharmajournal.net [pharmajournal.net]

- 20. researchgate.net [researchgate.net]

- 21. longdom.org [longdom.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene, a valuable chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including the preparation of the requisite precursor, 3-methoxy-2-nitroaniline. The guide emphasizes the underlying chemical principles, the rationale behind experimental choices, and provides detailed, step-by-step protocols for laboratory execution. Furthermore, it outlines the necessary characterization techniques to ensure the identity and purity of the final product, thereby providing a self-validating framework for its synthesis.

Introduction: Significance of 1-Chloro-3-methoxy-2-nitrobenzene

1-Chloro-3-methoxy-2-nitrobenzene is a substituted nitroaromatic compound of significant interest in organic synthesis. Its trifunctionalized aromatic ring, featuring chloro, methoxy, and nitro groups, offers a versatile platform for the construction of more complex molecular architectures. The strategic positioning of these functional groups allows for selective chemical transformations, making it a key building block for a range of target molecules, including pharmaceuticals, dyes, and pesticides.[1] The presence of the nitro group, for instance, allows for its reduction to an amine, which can then be further functionalized, while the chloro and methoxy groups can influence the reactivity of the aromatic ring and serve as handles for cross-coupling reactions.

This guide will focus on a robust and well-documented synthetic route to 1-Chloro-3-methoxy-2-nitrobenzene, proceeding via a Sandmeyer reaction from the key intermediate, 3-methoxy-2-nitroaniline.

Strategic Overview of the Synthetic Pathway

The synthesis of 1-Chloro-3-methoxy-2-nitrobenzene is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor, 3-methoxy-2-nitroaniline, followed by its conversion to the target molecule via a Sandmeyer reaction. This strategic approach is favored due to the ready availability of starting materials and the reliability of the chemical transformations involved.

Figure 1: Overall synthetic workflow for 1-Chloro-3-methoxy-2-nitrobenzene.

Synthesis of the Precursor: 3-methoxy-2-nitroaniline

A reliable synthesis of 3-methoxy-2-nitroaniline is crucial for the successful production of the target compound. A common route begins with the selective reduction of 3,5-dinitroanisole.

Mechanistic Considerations

The selective reduction of one nitro group in the presence of another in 3,5-dinitroanisole can be achieved using controlled amounts of a reducing agent, such as sodium sulfide. The reaction conditions are optimized to favor the mono-reduction product, 3-methoxy-5-nitroaniline. The subsequent nitration of this intermediate, followed by separation of the desired isomer, yields 3-methoxy-2-nitroaniline.

Experimental Protocol: Synthesis of 3-methoxy-5-nitroaniline

The following protocol is adapted from a documented procedure for the selective reduction of a dinitroaromatic compound.[2]

Materials:

-

3,5-Dinitroanisole

-

Sodium sulfide (Na₂S)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Deionized water

-

Celite

Procedure:

-

In a round-bottom flask, dissolve sodium sulfide (1.1 equivalents) and sodium bicarbonate (1.05 equivalents) in deionized water.

-

Add methanol to the solution and cool to 0°C. A precipitate may form.

-

Filter the cold solution through a pad of Celite to remove any solids.

-

In a separate flask, dissolve 3,5-dinitroanisole (1 equivalent) in methanol.

-

Quickly add the filtered sodium sulfide/bicarbonate solution to the solution of 3,5-dinitroanisole.

-

Heat the resulting suspension to reflux for 30 minutes.

-

Concentrate the reaction mixture in vacuo to remove the methanol.

-

Pour the aqueous residue into ice-water to precipitate the product.

-

Collect the orange precipitate by filtration, wash with cold water, and air-dry to obtain 3-methoxy-5-nitroaniline.

Note: The subsequent nitration of 3-methoxy-5-nitroaniline to introduce a second nitro group at the 2-position, followed by isomer separation, is a standard procedure that requires careful control of nitrating agents and temperature. For the purpose of this guide, it is assumed that the resulting 3-methoxy-2-nitroaniline is obtained with high purity.

Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] In this synthesis, the amino group of 3-methoxy-2-nitroaniline is transformed into a chloro group.

Mechanistic Insights

The reaction proceeds in two key stages:

-

Diazotization: The primary aromatic amine, 3-methoxy-2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a relatively stable diazonium salt.[5] The low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Copper-Mediated Substitution: The diazonium salt is then treated with a copper(II) chloride solution. While the classical Sandmeyer reaction often employs copper(I) salts, the use of copper(II) chloride is also effective. The mechanism involves a single-electron transfer (SET) process, leading to the formation of an aryl radical, liberation of nitrogen gas, and subsequent trapping of the radical by a chloride ion to form the final product.[6][7]

Detailed Experimental Protocol

This protocol is based on a reported synthesis of 1-Chloro-3-methoxy-2-nitrobenzene.

Materials:

-

3-methoxy-2-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl, 37%)

-

Copper(II) chloride (CuCl₂)

-

Ethyl acetate (AcOEt)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 3-methoxy-2-nitroaniline (1 equivalent) in 37% hydrochloric acid.

-

Cool the solution to 0°C in an ice bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution over a period of one hour, maintaining the temperature at 0°C.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a cold (0°C) solution of copper(II) chloride (2 equivalents) in 6N hydrochloric acid.

-

Add the freshly prepared diazonium salt solution to the cold copper(II) chloride solution.

-

Allow the resulting green solution to warm to room temperature and stir for 48 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto ice.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.

-

Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-Chloro-3-methoxy-2-nitrobenzene as a brown oil.

-

Quantitative Data Summary

| Reagent/Product | Molar Mass ( g/mol ) | Equivalents | Amount (example) |

| 3-methoxy-2-nitroaniline | 168.15 | 1.00 | 400 mg (2.38 mmol) |

| Sodium nitrite (NaNO₂) | 69.00 | 1.10 | 180 mg (2.60 mmol) |

| Copper(II) chloride (CuCl₂) | 134.45 | 2.00 | 640 mg (4.76 mmol) |

| 1-Chloro-3-methoxy-2-nitrobenzene | 187.58 | - | 293 mg (1.56 mmol) |

| Theoretical Yield: | - | - | 446 mg |

| Actual Yield: | - | - | 293 mg |

| Percentage Yield: | - | - | 66% |

Characterization and Quality Control

To ensure the successful synthesis of 1-Chloro-3-methoxy-2-nitrobenzene, a thorough characterization of the final product is essential.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molar Mass | 187.58 g/mol [8] |

| Appearance | Brown oil (as per synthesis) or colorless to yellowish crystal[1] |

| Melting Point | 70-72 °C (for crystalline solid)[1] |

| Boiling Point | 241.5 °C[1] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should be consistent with the structure of 1-Chloro-3-methoxy-2-nitrobenzene, showing characteristic signals for the aromatic protons and the methoxy group protons. The integration and splitting patterns will confirm the substitution pattern on the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for the number of unique carbon environments in the molecule, further confirming its structure.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-Cl, C-O (methoxy), and NO₂ (nitro) functional groups.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Spectroscopic data for 1-Chloro-3-methoxy-2-nitrobenzene is available in public databases and chemical supplier catalogs for comparison.[9]

Safety Considerations

-

Handling of Reagents: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Nitroaromatic Compounds: 1-Chloro-3-methoxy-2-nitrobenzene and its precursors are nitroaromatic compounds and should be handled with care as they are potentially toxic and can be irritating to the skin, eyes, and respiratory system.[1]

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. The synthesis should be performed at low temperatures, and the diazonium salt should be used immediately in solution.

-

Acids: Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene. By providing a comprehensive overview of the synthetic strategy, from the preparation of the necessary precursor to the final product, this document serves as a valuable resource for researchers in organic synthesis and drug development. The emphasis on mechanistic understanding, detailed experimental protocols, and thorough characterization ensures that the synthesis can be performed safely and efficiently, yielding a product of high purity.

References

- GeeksforGeeks. (2025). Sandmeyer Reaction.

- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).

- Adda247. (2023). Sandmeyer Reaction Mechanism.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Quora. (2018). Why is a CuCl catalyst used in Sandmeyer reaction?.

- BenchChem. (n.d.). 3-Methoxy-2-nitroaniline.

- PubChem. (n.d.). 1-Chloro-2-methoxy-3-nitrobenzene.

- ChemBK. (2024). 1-chloro-2-methoxy-3-nitrobenzene.

- PubChem. (n.d.). 3-methoxy-2-nitroaniline.

- ChemicalBook. (n.d.). 1-chloro-3-methoxy-2-nitro-benzene(5472-99-1) 1 H NMR.

- ChemicalBook. (n.d.). 1-chloro-3-methoxy-2-nitro-benzene synthesis.

- ChemicalBook. (n.d.). 3-METHOXY-5-NITROANILINE synthesis.

Sources

- 1. chembk.com [chembk.com]

- 2. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer Reaction Mechanism - [adda247.com]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. orgosolver.com [orgosolver.com]

- 7. quora.com [quora.com]

- 8. 1-Chloro-2-methoxy-3-nitrobenzene | C7H6ClNO3 | CID 548512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-chloro-3-methoxy-2-nitro-benzene(5472-99-1) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene via the Sandmeyer Reaction

This guide provides an in-depth exploration of the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene from 3-methoxy-2-nitroaniline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed examination of the reaction mechanism, the rationale behind procedural choices, and critical safety considerations.

Strategic Overview: The Sandmeyer Reaction in Aromatic Synthesis

The transformation of an aromatic primary amine into an aryl halide is a cornerstone of synthetic organic chemistry. Direct halogenation of an aromatic ring can often lead to a mixture of isomers, making purification challenging and reducing the yield of the desired product. The Sandmeyer reaction provides an elegant and powerful alternative, allowing for the regiospecific introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2]

In the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene, the amino group of 3-methoxy-2-nitroaniline dictates the position of the incoming chloro substituent, offering a level of control unattainable through direct chlorination of 2-nitroanisole. This method is particularly valuable in the construction of complex, highly substituted aromatic compounds that are pivotal in medicinal chemistry and materials science.

The Reaction Mechanism: A Radical-Nucleophilic Pathway

The overall transformation involves two primary stages: the diazotization of the primary aromatic amine and the subsequent copper-catalyzed substitution of the diazonium group.

Part I: Diazotization - Formation of the Arenediazonium Salt

The first step is the conversion of the primary amine, 3-methoxy-2-nitroaniline, into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[3][4] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[5]

The mechanism proceeds as follows:

-

Formation of the Nitrosating Agent: Hydrochloric acid protonates sodium nitrite to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[6][7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-methoxy-2-nitroaniline attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable N≡N triple bond of the diazonium salt.[7]

The presence of the electron-withdrawing nitro group on the aromatic ring can decrease the nucleophilicity of the amine, potentially slowing the diazotization process. However, the reaction is generally efficient under strongly acidic conditions.

Part II: The Sandmeyer Reaction - Copper-Catalyzed Chlorination

The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution (SRNAr).[1][8] The key steps are:

-